1-Bromo-3-cyclobutylbenzene
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Overview
Description
1-Bromo-3-cyclobutylbenzene is an organic compound with the molecular formula C10H11Br. It consists of a benzene ring substituted with a bromine atom at the first position and a cyclobutyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-cyclobutylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-cyclobutylbenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically proceeds under mild conditions, maintaining the aromaticity of the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-cyclobutylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of substituted benzene derivatives.
Oxidation: The cyclobutyl group can be oxidized to form cyclobutanone derivatives under appropriate conditions.
Reduction: The bromine atom can be reduced to form 3-cyclobutylbenzene using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation: Cyclobutanone derivatives.
Reduction: 3-Cyclobutylbenzene.
Scientific Research Applications
1-Bromo-3-cyclobutylbenzene finds applications in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules through various substitution and coupling reactions.
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives could lead to the development of new pharmaceutical agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Bromo-3-cyclobutylbenzene in chemical reactions involves the interaction of the bromine atom with nucleophiles or electrophiles. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation and reduction reactions, the cyclobutyl group or the bromine atom undergoes transformation through electron transfer processes .
Comparison with Similar Compounds
- 1-Bromo-2-cyclobutylbenzene
- 1-Bromo-4-cyclobutylbenzene
- 1-Chloro-3-cyclobutylbenzene
Comparison: 1-Bromo-3-cyclobutylbenzene is unique due to the position of the cyclobutyl group on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Compared to its isomers, such as 1-Bromo-2-cyclobutylbenzene and 1-Bromo-4-cyclobutylbenzene, the position of the substituents can lead to differences in steric hindrance and electronic effects, affecting the overall chemical behavior .
Properties
IUPAC Name |
1-bromo-3-cyclobutylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c11-10-6-2-5-9(7-10)8-3-1-4-8/h2,5-8H,1,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIILPMPZIQFZCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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